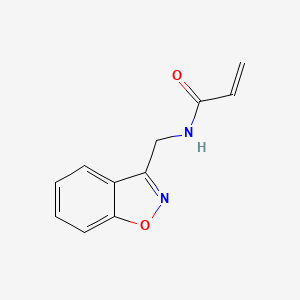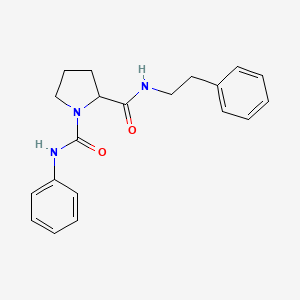
3-(Pyrrolidin-3-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-3-ylmethyl)pyridine is an organic compound that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine, also known as tetrahydropyrrole, is a cyclic secondary amine, classified as a saturated heterocycle . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods involve the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis
The molecular structure of this compound can be determined using various density functional theory (DFT) approaches. These approaches can determine the structures and the interaction energies of the formed complexes between pyridine and a series of dihalogen molecules . The InChI code for this compound dihydrochloride is 1S/C10H14N2.2ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;;/h1-2,4,7,10,12H,3,5-6,8H2;2*1H .Chemical Reactions Analysis
Pyrrolidine derivatives have been involved in a variety of chemical reactions. For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Other reactions include the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For instance, the density of this compound dihydrochloride is 1.0±0.1 g/cm3, and its boiling point is 283.5±15.0 °C at 760 mmHg .Scientific Research Applications
PPMP has been studied for its potential as a drug candidate, and it has been found to possess anti-inflammatory and anti-bacterial properties. It has also been studied for its ability to act as a prodrug, which is a compound that is converted into an active drug in the body. In addition, PPMP has been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and fragrances.
Mechanism of Action
Advantages and Limitations for Lab Experiments
The advantages of using PPMP in lab experiments include its low cost, its availability, and its ease of synthesis. The main limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
PPMP has the potential to be used in the development of new drugs, as it has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it could be used in the development of new agrochemicals, fragrances, and other compounds. It could also be used in the development of new prodrugs, which are compounds that are converted into active drugs in the body. Finally, it could be used in the development of new drug delivery systems, which are designed to deliver drugs to specific parts of the body.
Synthesis Methods
PPMP is synthesized from the reaction of pyridine with 3-bromopropan-1-ol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, pyrrolidin-3-ylmethyl bromide, which is then deprotonated to form PPMP. This method is simple and efficient, and it has been used to synthesize a variety of other compounds.
Safety and Hazards
properties
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h1-2,4,7,10,12H,3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRUDMXYZAZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B2854797.png)
![N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2854799.png)
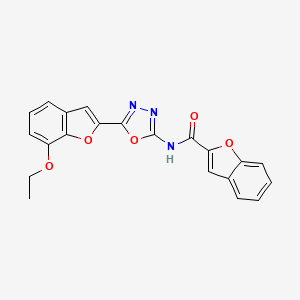
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854801.png)
![2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2854802.png)
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/no-structure.png)
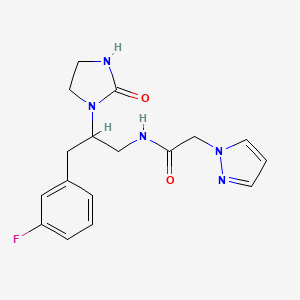
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2854805.png)
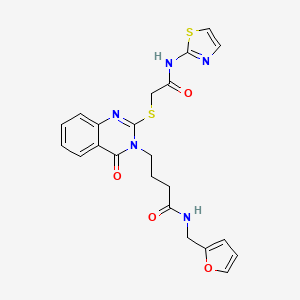
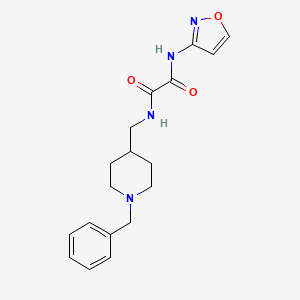

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)
